molecular formula C9H12N2O2 B2370041 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid CAS No. 1546150-51-9

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

Cat. No.: B2370041
CAS No.: 1546150-51-9
M. Wt: 180.207
InChI Key: FDGSKPGCJUQLLO-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-5-7-3-2-6(9(12)13)4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGSKPGCJUQLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCC(CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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